molecular formula C8H13N5 B13740596 1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- CAS No. 22176-45-0

1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)-

Cat. No.: B13740596
CAS No.: 22176-45-0
M. Wt: 179.22 g/mol
InChI Key: DNROWNDXCCMFHU-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- typically involves the trimerization of nitriles or the nucleophilic substitution of cyanuric chloride. One common method is the reaction of cyanuric chloride with a suitable amine under controlled conditions. For instance, the reaction of cyanuric chloride with 4-pentenylamine in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of triazine derivatives often employs large-scale reactors and optimized conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and product yields in the synthesis of triazine-based polymers .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π interactions with target molecules. These interactions can influence various biological pathways, leading to its observed effects. For instance, in cancer cells, it may inhibit specific enzymes or signaling pathways, thereby reducing cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- is unique due to the presence of the pentenyl group, which can impart specific chemical and biological properties. This structural feature can influence its reactivity, making it suitable for particular applications in research and industry .

Properties

CAS No.

22176-45-0

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

6-pent-4-enyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C8H13N5/c1-2-3-4-5-6-11-7(9)13-8(10)12-6/h2H,1,3-5H2,(H4,9,10,11,12,13)

InChI Key

DNROWNDXCCMFHU-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1=NC(=NC(=N1)N)N

Origin of Product

United States

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